![molecular formula C9H19N B3212152 (4-Ethylcyclohexyl)methanamine CAS No. 1096790-46-3](/img/structure/B3212152.png)
(4-Ethylcyclohexyl)methanamine
Overview
Description
“(4-Ethylcyclohexyl)methanamine” is a biochemical used for proteomics research . It has a molecular formula of C9H19N and a molecular weight of 141.25 .
Molecular Structure Analysis
The molecular structure of “(4-Ethylcyclohexyl)methanamine” is based on its molecular formula, C9H19N . The InChI code for this compound is 1S/C9H19N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7,10H2,1H3 .Physical And Chemical Properties Analysis
“(4-Ethylcyclohexyl)methanamine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Methoxetamine: A Structural Analogue with Hallucinogenic Properties
Methoxetamine, a compound belonging to the arylcyclohexylamine class, is structurally analogous to ketamine. It's known for its recreational use due to its potent hallucinogenic properties. Despite being marketed as a 'legal' and 'bladder friendly' alternative to ketamine, its consumption poses significant health risks, including the potential for fatal intoxication. Further research is needed to fully understand the short- and long-term effects of Methoxetamine and its interactions with other drugs of abuse (Zawilska, 2014).
Methoxetamine and its Pharmacological Effects
Methoxetamine, also known as MXE, gained popularity as a 'legal high' or 'research chemical'. It's an arylcyclohexylamine with a structure similar to ketamine and phencyclidine and possesses noncompetitive glutamate N-methyl D-aspartate receptor antagonist properties. Despite its reputation for being a 'safe' drug, recent preclinical data indicate a stimulatory effect on dopamine neurotransmission within the mesolimbic pathway. Given the increasing number of intoxications induced by MXE, there's an urgent need to understand its short-term and long-term effects. The potential rapid antidepressant activity of MXE, suggested by its chemical analogy with ketamine, is also an area worth exploring (Zanda et al., 2016).
Chemical Recycling of Poly(ethylene terephthalate)
Research focusing on the chemical recycling of poly(ethylene terephthalate) (PET) has demonstrated methods for recovering pure terephthalic acid monomer via hydrolysis in either an alkaline or acid environment. This process enables the repolymerization of the polymer, contributing to the conservation of raw petrochemical products and energy. Techniques such as glycolysis have also been examined, providing a way to produce secondary value-added materials like unsaturated polyester resins or methacrylated oligoesters, which have applications in coatings, paints, and other sectors (Karayannidis & Achilias, 2007).
Novel Psychoactive Substances and Legal Highs
The paper by Gibbons (2012) discusses the rising popularity of 'legal highs', which are psychoactive chemicals marketed as 'plant food' or 'research chemicals' and can be legally possessed. Despite their increasing use and reported adverse effects, there is a lack of scientific literature on their chemistry, pharmacology, and toxicology. This review emphasizes the need for better education about the potential harms of these substances and calls for a scientific evidence base to be established for drugs like 5-MeO-DALT (Gibbons, 2012).
Safety and Hazards
The safety information for “(4-Ethylcyclohexyl)methanamine” indicates that it has some hazards associated with it. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is structurally similar to methenamine , which is known to act as a urinary tract antiseptic .
Mode of Action
Like methenamine, (4-Ethylcyclohexyl)methanamine may also exhibit its antibacterial properties in an acidic environment (pH<6), where it could potentially be hydrolyzed to formaldehyde . Formaldehyde is highly bactericidal .
Biochemical Pathways
Based on its similarity to methenamine, it might interfere with bacterial growth by cross-linking the bacterial dna, thereby inhibiting bacterial replication .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
If it acts similarly to methenamine, it could lead to the death of bacteria in the urinary tract .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of (4-Ethylcyclohexyl)methanamine. For instance, its potential hydrolysis to formaldehyde, and thus its antibacterial activity, is more likely to occur in an acidic environment .
properties
IUPAC Name |
(4-ethylcyclohexyl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZHAHHOBPMFSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylcyclohexyl)methanamine | |
CAS RN |
1096790-46-3 | |
Record name | (4-ethylcyclohexyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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